N-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-14-7-9(6-12-14)13-10(15)8-2-4-11-5-3-8/h2-7H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITDJUUIIYWQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates substitution reactions at the C-2 and C-6 positions. Key examples include:
-
Halogenation : Treatment with POCl₃ or PCl₅ converts the carboxamide to a nitrile group, enabling subsequent coupling reactions.
-
Suzuki-Miyaura Coupling : Pd-catalyzed cross-coupling with aryl boronic acids introduces aromatic substituents (Table 1).
| Entry | Boronic Acid Partner | Catalyst System | Yield (%) | Product Application |
|---|---|---|---|---|
| 1 | 4-Methoxyphenyl | Pd(PPh₃)₄ | 65 | Kinase inhibitors |
| 2 | 3-Cyanophenyl | Pd(dppf)Cl₂ | 53 | Fluorescent probes |
Oxidation:
-
The pyrazole methyl group undergoes oxidation with KMnO₄/H₂SO₄ to form a carboxylic acid derivative.
-
Pyridine ring oxidation with H₂O₂/CH₃COOH yields N-oxide derivatives, enhancing polarity for pharmaceutical applications.
Reduction:
-
LiAlH₄ reduces the carboxamide to a methylene amine (-CH₂NH-), altering hydrogen-bonding capacity.
Amide Functionalization
The carboxamide group participates in:
-
Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the amide bond to yield pyridine-4-carboxylic acid and 1-methyl-1H-pyrazol-4-amine .
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form bis-amides under anhydrous conditions .
Microwave-Assisted Reactions
Modern synthetic approaches utilize microwave irradiation to enhance efficiency:
| Reaction Type | Conditions | Time | Yield Improvement |
|---|---|---|---|
| Suzuki Coupling | 150°C, DMF, MW (300 W) | 15 min | 78% vs. 53% (conventional) |
| Amide Formation | 100°C, CH₂Cl₂, MW (200 W) | 10 min | 92% vs. 70% |
Biological Activity Modulation via Structural Modifications
Derivatives synthesized through these reactions show enhanced bioactivity:
-
Anticancer Activity : Bromination at C-2 of the pyridine ring improves IC₅₀ values against MCF7 cells from 1.88 µM to 0.45 µM.
-
Kinase Inhibition : N-Oxide derivatives exhibit 3-fold higher selectivity for IRAK4 over related kinases .
Stability and Reactivity Under Extreme Conditions
-
Thermal Stability : Decomposes above 240°C, forming CO₂ and methylpyrazole fragments (TGA data).
-
pH Sensitivity : Stable in pH 4–9; rapid hydrolysis occurs in strong acids (pH < 2) or bases (pH > 12) .
Key Mechanistic Insights
-
Electrophilic Aromatic Substitution : Pyridine’s C-2 position is most reactive due to electron withdrawal by the carboxamide.
-
Steric Effects : The 1-methyl group on pyrazole hinders reactions at the N-1 position, directing modifications to the C-4 site .
This compound’s versatility in nucleophilic, oxidative, and coupling reactions makes it invaluable for developing pharmaceuticals and functional materials. Recent advances in catalytic systems and microwave techniques have significantly expanded its synthetic utility .
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of Kinases
One of the prominent applications of N-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxamide is in the development of inhibitors targeting interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 plays a crucial role in the signaling pathways of inflammatory diseases such as rheumatoid arthritis and systemic lupus erythematosus. Research has shown that modifications to the compound can enhance its potency and selectivity as an IRAK4 inhibitor, making it a candidate for treating inflammatory conditions .
2. Radioligands for Imaging
The compound has also been investigated for its potential as a positron emission tomography (PET) radioligand. Structure-activity relationship studies have led to the development of derivatives that serve as subtype-selective positive allosteric modulators for M4 muscarinic acetylcholine receptors. These derivatives have demonstrated significant improvements in binding affinity and efficacy, which are essential for non-invasive imaging of brain activity related to conditions like schizophrenia and dementia .
Case Studies
Case Study 1: IRAK4 Inhibitors
A series of N-(1-methyl-1H-pyrazol-4-yl)pyridine derivatives were developed to inhibit IRAK4, with notable improvements in their pharmacokinetic properties. For instance, one lead compound exhibited low molecular weight and high ligand binding efficiency, alongside a favorable kinome profile, indicating its potential for further development into a therapeutic agent .
Case Study 2: M4-PET Ligands
In another study focusing on M4 PET ligands, researchers synthesized radiofluorinated analogues of N-(1-methyl-1H-pyrazol-4-yl)pyridine derivatives. These compounds showed promising results in terms of radiochemical yield and purity, paving the way for their use in brain imaging studies. The findings suggested that these compounds could stabilize a conformation favorable for agonist binding, enhancing their potential as effective PET radioligands .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting a biological pathway. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways. The specific molecular targets and pathways involved depend on the compound’s structure and the context of its application.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Bulky groups like adamantane () increase lipophilicity and may enhance membrane permeability but reduce solubility.
- Aromatic Systems : Replacement of pyridine with pyrazolo[3,4-b]pyridine () expands the conjugated system, which could alter electronic properties and biological target interactions .
Physicochemical Properties
- Melting Points : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () has a melting point of 104–107°C, reflecting moderate crystalline stability. Adamantane-substituted analogs () likely exhibit higher melting points due to rigid molecular packing .
- Spectroscopic Data : HRMS (ESI) and NMR data () confirm molecular weights and substituent configurations. For example, the INN compound () shows a molecular ion peak at m/z 215 ([M+H]⁺), consistent with its formula .
Crystallographic and Solid-State Properties
- Crystal Packing : Adamantane-substituted analogs () form chains via N–H···O hydrogen bonds along the a-axis. The target compound’s methyl-pyrazole group may adopt similar packing patterns, albeit with less steric hindrance than adamantane .
- Refinement Tools : SHELXL () is widely used for small-molecule refinement, ensuring accurate structural determination for analogs and the target compound .
Biological Activity
N-(1-Methyl-1H-pyrazol-4-yl)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 202.21 g/mol
The presence of both pyrazole and pyridine moieties contributes to its unique biological properties. The pyrazole ring is known for its role in various pharmacological activities, including anti-inflammatory and anticancer effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound exhibits cytotoxicity against several cancer cell lines. For instance:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 1.88 ± 0.11 | Induction of apoptosis |
| A549 | 2.12 ± 0.15 | Cell cycle arrest |
| HCT116 | 0.39 ± 0.06 | Inhibition of Aurora-A kinase |
These findings suggest that the compound may interfere with critical cellular pathways involved in cancer cell proliferation and survival .
Anti-inflammatory Activity
The pyrazole moiety has been associated with anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory diseases. Compounds containing similar structures have shown promising results in reducing inflammation markers in vitro.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may act as an antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit various enzymes linked to cancer progression, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Studies and Research Findings
Several case studies have explored the efficacy of this compound:
- Study on MCF7 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability, with an IC value indicating strong cytotoxic effects .
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to target proteins involved in tumor growth, suggesting a potential for rational drug design based on its structure .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with related compounds is helpful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide | Contains piperazine group | Anticancer activity (IC = 4.2 µM) |
| 4-(1H-indol-4-yl)-N-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxamide | Indole instead of pyrazole | Anticancer properties |
This table illustrates how structural variations can influence biological activity, emphasizing the significance of the pyrazole and pyridine combination in enhancing therapeutic efficacy.
Q & A
Q. Q1. What are the standard synthetic routes for N-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxamide, and how are intermediates characterized?
A1. The synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with substituted pyrazole amines. Key steps include:
- Amide bond formation : Using coupling agents like EDCI/HOBt under inert conditions (e.g., dry DMF) to react 1-methyl-1H-pyrazol-4-amine with pyridine-4-carbonyl chloride .
- Intermediate purification : Techniques such as recrystallization (ethanol/water) or column chromatography (silica gel, CHCl₃:MeOH gradients) .
- Characterization :
Q. Q2. How is crystallographic data for this compound refined, and what challenges arise in resolving its solid-state structure?
A2. X-ray crystallography using SHELXL is standard for refinement . Challenges include:
- Disorder in the pyrazole ring : Common due to rotational flexibility; resolved via anisotropic displacement parameter (ADP) constraints .
- Hydrogen bonding networks : Use of Olex2 or Mercury to map interactions (e.g., N-H···O bonds between amide groups) .
- Validation : R-factor < 0.05 and CCDC deposition (e.g., CCDC 1234567) for reproducibility .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?
A3. Discrepancies often arise from:
- Tautomerism in pyrazole : Use variable-temperature NMR (VT-NMR) to identify dynamic equilibria (e.g., 1-methyl vs. 2-methyl tautomers) .
- Solvent effects : Compare DFT calculations (Gaussian09, B3LYP/6-311++G**) with experimental NMR in multiple solvents (DMSO-d₆ vs. CDCl₃) .
- Dynamic NMR simulations : Tools like MestReNova simulate splitting patterns to validate assignments .
Q. Q4. What computational strategies are effective in predicting the bioactivity of this compound derivatives?
A4. Key approaches include:
- 3D-QSAR : Build models using VLife MDS with anti-inflammatory IC₅₀ data; align molecules via common pyridine-carboxamide backbone .
- Molecular docking (AutoDock Vina) : Target kinases (e.g., JAK2, PDB: 4P7E) to predict binding affinities (∆G < -8 kcal/mol suggests strong inhibition) .
- ADMET prediction : SwissADME for bioavailability (TPSA < 90 Ų, logP < 3) and toxicity (AMES test for mutagenicity) .
Q. Q5. How do structural modifications (e.g., halogen substitution) impact the compound’s biological activity and pharmacokinetics?
A5. Case studies from analogous compounds:
| Modification | Impact | Example |
|---|---|---|
| Chloro at pyridine | ↑ Kinase inhibition (IC₅₀ from 10 µM → 2 µM) via hydrophobic pocket interactions . | N-[4-chloro-1-(pyrazolylmethyl)pyrazol-3-yl] derivatives . |
| Methoxy at pyrazole | ↓ Metabolic clearance (t₁/₂ from 1h → 3h) due to reduced CYP3A4 oxidation . | 3-methoxy-1-methylpyrazole analogs . |
| Trifluoromethyl | ↑ BBB penetration (logP from 1.8 → 2.5) but ↑ hepatotoxicity risk . | 2-(trifluoromethyl)benzamide derivatives . |
Q. Q6. What experimental designs are optimal for assessing the compound’s stability under physiological conditions?
A6. Protocols include:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via LC-MS over 24h .
- Plasma stability : Use human plasma (37°C, 5% CO₂); quench with acetonitrile and quantify parent compound .
- Forced degradation : Expose to UV light (ICH Q1B) or H₂O₂ (0.3%) to identify photolytic/oxidative byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
